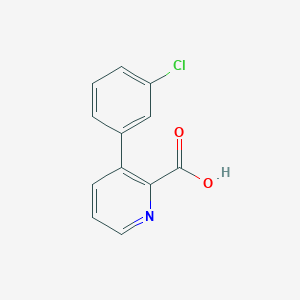
3-(3-氯苯基)吡啶-2-甲酸
描述
“3-(3-Chlorophenyl)picolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)picolinic acid” and its derivatives has been studied . The researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram, in order to explore a new herbicidal molecule .Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)picolinic acid” can be analyzed using various techniques such as FT-IR and FT-Raman spectra . The optimized geometry is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G(d,p) basis set .Chemical Reactions Analysis
The interaction between chromium(III) and picolinic acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)picolinic acid” include its molecular formula C12H8ClNO2 and molecular weight 233.65 .科学研究应用
OLED 稳定性和合成
- 已经研究了基于吡啶甲酸衍生物的蓝色磷光有机发光二极管 (OLED) 的稳定性,确定了吡啶甲酸配体的裂解是器件不稳定的潜在原因。这种见解已被用于有利地合成三杂配环金属化铱(III)配合物,否则难以制备 (Baranoff 等人,2012)。
配位化学
- 对包括 3-羟基吡啶-2-甲酸在内的吡啶-2-甲酸衍生物的配位模式的研究,导致了各种钯(II)、铂(II)和铼(V)配合物的合成和结构测定。这些发现有助于我们了解配位化学中的金属-配体相互作用 (Quintal 等人,2000)。
环境化学和废水处理
- 吡啶-2-甲酸已被用来增强芬顿反应,芬顿反应传统上用于废水处理。使用吡啶-2-甲酸有助于加速铁循环,扩展 pH 范围,并改善氧化普遍性和选择性之间的平衡 (Yang 等人,2021)。
催化和化学合成
- 衍生自吡啶-2-甲酸的配合物已被用作各种化学转化中的催化剂。例如,与吡啶-2-甲酸衍生物螯合的氧铼(V)螯合物对乙烷的羧化表现出显着的催化活性,为烷烃官能化提供了一种创新方法 (Kirillov 等人,2005)。
发育和神经学研究
- 已经进行调查以了解产前和产后接触吡啶-2-甲酸衍生物对神经发育的影响。这些研究为发育生物学和神经学领域提供了有价值的数据 (Bailey 等人,2008)。
材料科学和光电子学
- 吡啶-2-甲酸衍生物已在材料科学领域得到应用,特别是在金属有机骨架 (MOF) 的开发和理解中。这些化合物已被探索其在传感、催化和光电子学等领域的潜在应用 (Gu 等人,2017)。
生物降解和环境微生物学
- 研究已经确定了负责吡啶-2-甲酸降解的基因簇,增强了我们对细菌中这种化合物分解代谢机制的理解。这一知识对于生物修复和环境微生物学至关重要 (Qiu 等人,2019)。
作用机制
Target of Action
The primary target of 3-(3-Chlorophenyl)picolinic acid is the zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
3-(3-Chlorophenyl)picolinic acid works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for its anti-infective and immunomodulatory properties .
Biochemical Pathways
3-(3-Chlorophenyl)picolinic acid is a metabolite of tryptophan via the kynurenine pathway . It plays a key role in zinc transport . By disrupting the function of ZFPs, it affects the biochemical pathways that these proteins are involved in, including viral replication and packaging .
Pharmacokinetics
It is known that it is a pyridine carboxylate metabolite of tryptophan and is produced in the body on a daily basis .
Result of Action
The molecular and cellular effects of 3-(3-Chlorophenyl)picolinic acid’s action include its anti-viral properties, both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(3-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair. The interaction between 3-(3-Chlorophenyl)picolinic acid and zinc finger proteins involves the binding of the compound to the zinc ions, altering the protein’s structure and function . Additionally, 3-(3-Chlorophenyl)picolinic acid has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase, which is involved in the tryptophan-kynurenine metabolic pathway .
Cellular Effects
The effects of 3-(3-Chlorophenyl)picolinic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3-Chlorophenyl)picolinic acid has been found to inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This antiviral activity is particularly significant in the context of diseases caused by viruses such as SARS-CoV-2 and influenza A virus . Furthermore, 3-(3-Chlorophenyl)picolinic acid affects gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Chlorophenyl)picolinic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to zinc finger proteins, disrupting their zinc-binding sites, and inhibiting their function . Additionally, 3-(3-Chlorophenyl)picolinic acid inhibits the activity of indoleamine 2,3-dioxygenase, leading to alterations in the tryptophan-kynurenine metabolic pathway . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)picolinic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Chlorophenyl)picolinic acid remains stable under specific conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that 3-(3-Chlorophenyl)picolinic acid can have sustained effects on cellular function, particularly in the context of antiviral activity .
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)picolinic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant antiviral activity without causing adverse effects . At higher doses, 3-(3-Chlorophenyl)picolinic acid can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
3-(3-Chlorophenyl)picolinic acid is involved in several metabolic pathways, including the tryptophan-kynurenine pathway. This compound interacts with enzymes such as indoleamine 2,3-dioxygenase, which catalyzes the conversion of tryptophan to kynurenine . The inhibition of this enzyme by 3-(3-Chlorophenyl)picolinic acid leads to alterations in the levels of metabolites within the pathway, affecting overall metabolic flux . Additionally, 3-(3-Chlorophenyl)picolinic acid has been shown to influence zinc transport within cells, further impacting metabolic processes .
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with zinc transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-(3-Chlorophenyl)picolinic acid can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are critical factors that determine its overall efficacy and function.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)picolinic acid plays a crucial role in its activity and function. This compound is primarily localized in the nucleus and mitochondria, where it interacts with various biomolecules to exert its effects . The targeting of 3-(3-Chlorophenyl)picolinic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action . These localization mechanisms are essential for the compound’s ability to modulate gene expression and cellular metabolism effectively.
属性
IUPAC Name |
3-(3-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCUTDDETDNGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


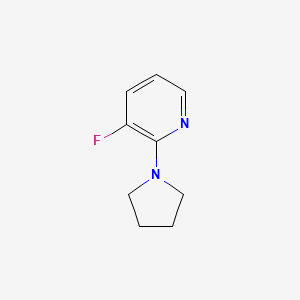
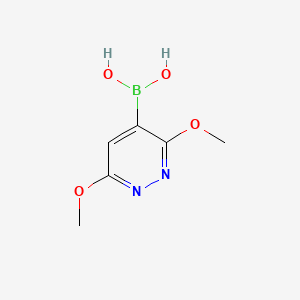
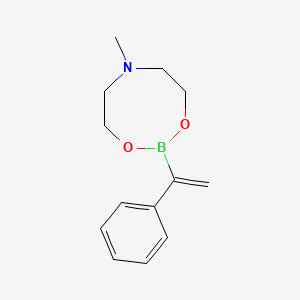
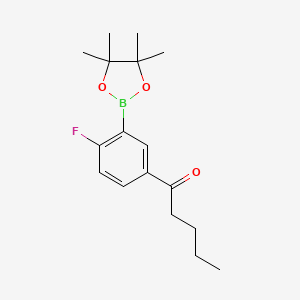
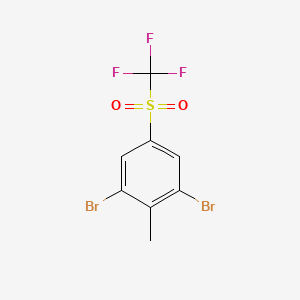
![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

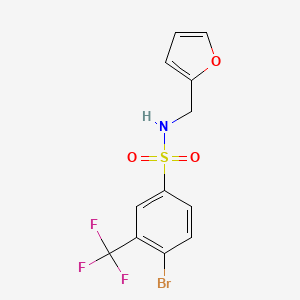

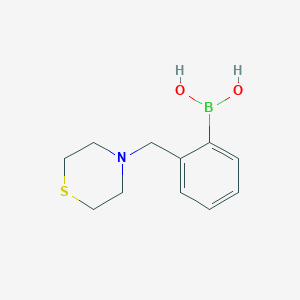

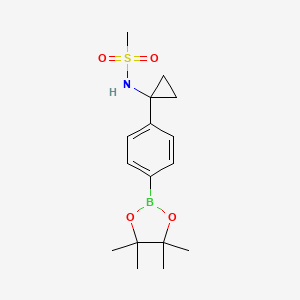
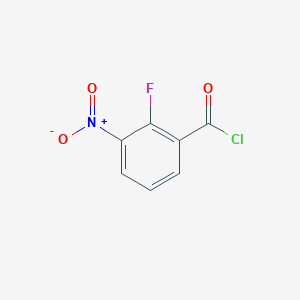
![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)
